molecular formula C15H21NO4S B2838797 Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate CAS No. 1795302-94-1

Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate

Cat. No.: B2838797
CAS No.: 1795302-94-1
M. Wt: 311.4
InChI Key: UEFYAESUGFPTEY-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate is a complex organic compound that features a furan ring, a thiazepane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Thiazepane Ring: The thiazepane ring is formed by the reaction of a suitable amine with a thioamide under cyclization conditions.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the thiazepane ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate is unique due to the combination of a furan ring and a thiazepane ring in a single molecule. This structural feature provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-19-15(18)6-5-14(17)16-8-7-13(21-11-9-16)12-4-3-10-20-12/h3-4,10,13H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFYAESUGFPTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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